molecular formula C11H14N2O B14644718 3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile CAS No. 55383-76-1

3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile

Cat. No.: B14644718
CAS No.: 55383-76-1
M. Wt: 190.24 g/mol
InChI Key: SANJDWHMRSDAFN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-4-methoxybenzylamine: is an organic compound that features a benzylamine structure with a cyanoethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-4-methoxybenzylamine typically involves the reaction of 4-methoxybenzylamine with acrylonitrile. This reaction is a type of Michael addition, where the nucleophilic amine group of 4-methoxybenzylamine attacks the electrophilic carbon-carbon double bond of acrylonitrile, resulting in the formation of the cyanoethyl group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include ethanol or methanol, and the reaction is often carried out at elevated temperatures to increase the reaction rate. Catalysts such as potassium carbonate can be used to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-cyanoethyl)-4-methoxybenzylamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Chemistry: N-(2-cyanoethyl)-4-methoxybenzylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in combinatorial chemistry.

Biology: In biological research, this compound can be used to study the effects of cyanoethyl and methoxy groups on biological activity. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine: N-(2-cyanoethyl)-4-methoxybenzylamine has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can lead to compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)-4-methoxybenzylamine depends on its specific application. In general, the cyanoethyl group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can modify the activity of the compound. The methoxy group can influence the electronic properties of the benzene ring, affecting the reactivity of the compound.

Comparison with Similar Compounds

    N-(2-cyanoethyl)-benzylamine: Lacks the methoxy group, which can result in different reactivity and applications.

    4-methoxybenzylamine:

    N-(2-cyanoethyl)-4-methylbenzylamine: Has a methyl group instead of a methoxy group, leading to variations in reactivity and applications.

Uniqueness: N-(2-cyanoethyl)-4-methoxybenzylamine is unique due to the presence of both the cyanoethyl and methoxy groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

CAS No.

55383-76-1

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methylamino]propanenitrile

InChI

InChI=1S/C11H14N2O/c1-14-11-5-3-10(4-6-11)9-13-8-2-7-12/h3-6,13H,2,8-9H2,1H3

InChI Key

SANJDWHMRSDAFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCCC#N

Origin of Product

United States

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